7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Historical Development of Thieno[3,2-d]Pyrimidine Research
Thienopyrimidines first gained attention in the mid-20th century as analogues of purine bases, with early synthetic efforts focusing on their potential as antimetabolites. The thieno[3,2-d]pyrimidine isomer, in particular, emerged as a scaffold of interest due to its structural similarity to adenine, a critical component of DNA and RNA. Initial syntheses relied on cyclocondensation reactions, such as the Gewald reaction, which facilitated the construction of the thiophene ring fused to pyrimidine.
A pivotal advancement occurred in the 2010s with the development of multi-step strategies to introduce diverse substituents. For example, Shestakov et al. (2014) demonstrated the utility of alkylation and cyclocondensation reactions to synthesize thieno[3,2-d]pyrimidin-4-ones with aryl and sulfanyl groups. These methods enabled precise functionalization at positions 2 and 7, critical for modulating biological activity. The compound 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one exemplifies this progress, incorporating a brominated aryl group and a sulfur-containing substituent to enhance electronic and steric properties.
Position in Heterocyclic Chemistry Literature
Thieno[3,2-d]pyrimidines occupy a distinct niche within heterocyclic chemistry due to their isomeric diversity and pharmacological versatility. Unlike the more extensively studied thieno[2,3-d]pyrimidines, the [3,2-d] isomer exhibits altered π-electron distribution, influencing its interaction with biological targets. A 2017 review highlighted three primary synthetic routes for this isomer:
- Thiophene-first approach : Building the pyrimidine ring onto a preformed thiophene core.
- Pyrimidine-first approach : Appending thiophene moieties to a pyrimidine backbone.
- Convergent synthesis : Combining pre-functionalized thiophene and pyrimidine fragments.
The compound’s 3-bromophenyl group aligns with trends in structure-activity relationship (SAR) studies, where halogenated aryl groups improve target affinity and metabolic stability. Similarly, the methylsulfanyl substituent at position 2 enhances hydrophobic interactions, a feature observed in PDE4 inhibitors.
Table 1 : Key Synthetic Routes for Thieno[3,2-d]Pyrimidines
Research Significance of this compound
This compound’s significance lies in its dual functionalization, which synergistically enhances its bioactivity. The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, potentially improving binding to enzymatic pockets. For instance, analogous brominated thienopyrimidines have shown nanomolar inhibition of PDE4B, a target for inflammatory diseases. Meanwhile, the methylsulfanyl group contributes to redox modulation, a property leveraged in antimicrobial agents.
Recent studies underscore its potential in oncology. Thienopyrimidines with aryl substituents exhibit topoisomerase inhibition, and bromine’s electronegativity may enhance DNA intercalation. Additionally, the sulfur atom in the methylsulfanyl group could participate in hydrogen bonding, mimicking the N7 position of adenine in kinase interactions.
Bioisosteric Relationship to Adenine and Purine Nucleobases
The thieno[3,2-d]pyrimidine scaffold serves as a bioisostere of adenine, replicating key hydrogen-bonding and aromatic features. Structural comparisons reveal that the thiophene ring’s sulfur atom occupies a position analogous to adenine’s N9, while the pyrimidine ring mirrors the purine’s six-membered system. This bioisosterism enables the compound to interact with adenine-binding enzymes, such as kinases and phosphodiesterases, without susceptibility to enzymatic degradation.
Table 2 : Bioisosteric Comparison Between Adenine and this compound
| Feature | Adenine | Thieno[3,2-d]Pyrimidine Derivative |
|---|---|---|
| Core Structure | Purine (fused pyrimidine-imidazole) | Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine) |
| Key Substituents | N9, N7, N3 | 7-(3-Bromophenyl), 2-(Methylsulfanyl) |
| Hydrogen Bonding Sites | N1, N3, N7 | Pyrimidine N1, Thiophene S |
| Metabolic Stability | Susceptible to deamination | Enhanced resistance |
Modifications such as the 3-bromophenyl group introduce steric hindrance, reducing off-target interactions, while the methylsulfanyl group augments lipophilicity, improving membrane permeability. These attributes position the compound as a versatile scaffold for drug discovery, particularly in targeting purine-binding enzymes with modified pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
7-(3-bromophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c1-18-13-15-10-9(6-19-11(10)12(17)16-13)7-3-2-4-8(14)5-7/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJJDVOMRQIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophene Derivatives
The Gewald reaction provides a robust pathway to 2-aminothiophene-3-carbonitrile precursors. For 7-(3-bromophenyl) substitution, 3-bromobenzaldehyde undergoes condensation with cyanoacetamide and elemental sulfur in the presence of a base such as morpholine. Subsequent cyclization with formic acid under phosphorus oxychloride (POCl₃) catalysis yields the pyrimidinone ring. POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating the elimination of water and enhancing reaction efficiency.
Representative Reaction Conditions
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization step. A study demonstrated that exposing 2-aminothiophene-3-carbonitriles to POCl₃ under microwave conditions (300 W, 120°C) reduces reaction times to 15–20 minutes while maintaining yields comparable to conventional methods. This technique minimizes thermal degradation, particularly for thermally sensitive bromophenyl substituents.
Functionalization at Position 2: Methylsulfanyl Group Introduction
The methylsulfanyl (-SMe) group at position 2 is introduced via nucleophilic substitution or alkylation, depending on the leaving group present in the intermediate.
Nucleophilic Substitution of Chloro Intermediates
Chlorination of the thienopyrimidinone core at position 2 using POCl₃ or PCl₃ generates a reactive chloro derivative. Subsequent treatment with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 60–80°C affords the methylsulfanyl product.
Key Parameters
Alkylation of Thiol Intermediates
Hydrolysis of thiourea or disulfide intermediates yields a free thiol (-SH) group at position 2. Alkylation with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone proceeds efficiently:
Procedure
- Hydrolyze 2-thioureido-thieno[3,2-d]pyrimidin-4(3H)-one with aqueous KOH (6%) under reflux.
- Neutralize with HCl to precipitate the thiol intermediate.
- React with methyl iodide (1.1 equiv) and K₂CO₃ (1.5 equiv) in acetone at 60°C for 8 hours.
- Isolate product via recrystallization from ethanol.
Regioselective Introduction of the 3-Bromophenyl Group
The 3-bromophenyl moiety at position 7 is typically incorporated during the initial Gewald reaction or via post-cyclization coupling.
Direct Synthesis via Gewald Reaction
Using 3-bromobenzaldehyde as the aryl component ensures direct incorporation of the bromophenyl group into the thiophene ring. This method avoids subsequent cross-coupling steps but requires stringent control over reaction conditions to prevent debromination.
Suzuki-Miyaura Coupling
For late-stage functionalization, palladium-catalyzed Suzuki coupling introduces the 3-bromophenyl group to a halogenated thienopyrimidinone core. This approach offers flexibility but necessitates a pre-installed halogen (e.g., bromine) at position 7.
Representative Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2.0 equiv)
- Solvent : Dioxane/water (4:1)
- Temperature : 90°C, 12 hours
- Yield : 60–65%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity; fewer steps | Requires POCl₃ handling | 68–72% |
| Microwave Synthesis | Rapid reaction times; energy-efficient | Specialized equipment needed | 70–75% |
| Suzuki Coupling | Flexibility in aryl group introduction | Additional purification steps required | 60–65% |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) typically reveals purity >98% when using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Considerations
Large-scale production demands optimization of:
- Solvent Recovery : DMF and acetone recycling via fractional distillation.
- Catalyst Reuse : Immobilized palladium catalysts for Suzuki coupling reduce costs.
- Waste Management : Neutralization of POCl₃-derived HCl with aqueous NaOH.
Emerging Methodologies
Recent advances include:
- Photocatalytic Thiol-Ene Reactions : For introducing methylsulfanyl groups under mild conditions.
- Flow Chemistry : Continuous-flow systems enhance safety and scalability for POCl₃-mediated cyclizations.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Debromination | Use low-temperature conditions |
| Thiol Oxidation | Conduct reactions under nitrogen atmosphere |
| Regioselectivity Issues | Employ directing groups during cyclization |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 7-position and the methylsulfanyl group at the 2-position are key sites for nucleophilic/electrophilic substitution:
Bromophenyl Substitution
-
Suzuki-Miyaura Coupling : The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids. For example, coupling with phenylboronic acid yields 7-phenyl derivatives.
Example:
Methylsulfanyl Substitution
-
Oxidative Replacement : The methylsulfanyl group is replaced via oxidation to sulfone intermediates, followed by nucleophilic displacement. For instance, treatment with m-chloroperbenzoic acid (mCPBA) forms a sulfone, which reacts with amines to yield 2-amino derivatives.
Example:
-
Conditions : Dichloromethane, 0°C → room temperature.
-
Oxidation of the Thienopyrimidine Core
-
Epoxidation : The fused thiophene ring undergoes epoxidation with peracids, forming an epoxide at the 5,6-position.
-
Reagents : Hydrogen peroxide (HO) or tert-butyl hydroperoxide (TBHP).
-
Application : Epoxides serve as intermediates for diol synthesis via hydrolysis.
-
Reduction of Functional Groups
-
Bromine Reduction : Catalytic hydrogenation (H, Pd/C) reduces the bromophenyl group to phenyl, though this is less common due to competing C–S bond hydrogenolysis.
-
Conditions : Ethanol, 50 psi H, 60°C.
-
Buchwald-Hartwig Amination
-
The bromine atom participates in amination with primary/secondary amines under palladium catalysis :
Cyclopropanation
-
The thienopyrimidine core reacts with diazomethane to form cyclopropane-fused derivatives, enhancing structural complexity.
-
Conditions : Anhydrous ether, 0°C.
-
Table 2: Cross-Coupling Examples
| Partner Reagent | Product Structure | Application |
|---|---|---|
| Phenylboronic acid | 7-Phenyl-thienopyrimidine | Kinase inhibitor analogs |
| Piperidine | 7-(Piperidin-1-yl)-thienopyrimidine | Antimicrobial agents |
Mechanistic Insights
-
Suzuki Coupling : Proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination.
-
Sulfanyl Oxidation : Electrophilic attack by mCPBA on the sulfur atom generates a sulfoxide intermediate, which further oxidizes to the sulfone.
Experimental Validation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, including prostate and colon cancer cells.
Case Study: Antitumor Activity
A study synthesized several thienopyrimidine derivatives, including the compound . It was evaluated for its anticancer activity against human cancer cell lines PC-3 (prostate) and HCT-116 (colon). The results indicated that compounds with bromine substitutions significantly enhanced cytotoxic effects compared to standard chemotherapy agents like doxorubicin. Specifically, the compound displayed a 1.5-fold increase in potency against PC-3 cells and a threefold increase against HCT-116 cells compared to doxorubicin .
Antimicrobial Properties
The thieno[3,2-d]pyrimidine core is recognized for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Screening
In a screening of related compounds, thieno[3,2-d]pyrimidines exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromophenyl and methylsulfanyl groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Substituent Position and Halogen Effects
Bromophenyl Positional Isomers :
- 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one (): This analog substitutes bromine at the para position of the phenyl ring and includes a 3-methylbenzyl group at position 3. The para-bromine may enhance steric bulk and alter binding interactions compared to the meta-bromine in the target compound .
- 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one (): Bromine is directly attached to the thienopyrimidine core (position 7), contrasting with the target compound’s bromophenyl substituent. This structural difference likely reduces aromatic interactions but increases electrophilicity at the core .
Fluorophenyl Analogs :
- 7-(3-Fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Fluorine’s electron-withdrawing nature and smaller size compared to bromine may reduce lipophilicity but improve metabolic stability. Activity differences between fluoro- and bromo-substituted analogs could arise from altered receptor binding .
Functional Group Variations
Methylsulfanyl vs. Piperazine/Pyrazole Groups :
Methoxy/Hydroxy Substituents :
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (): Methoxy groups increase electron density and may enhance interactions with hydrophobic pockets in targets like EGFR or melanin synthesis pathways .
Pharmacological Activity Trends
- Anticancer Activity: Thienopyrimidines with bulky aryl groups (e.g., 3-chloro-4-(3-fluorobenzyl)oxy derivatives) show EGFR inhibition (IC₅₀ < 50 nM) , whereas methylsulfanyl-substituted analogs may prioritize metabolic stability over potency.
- Melanin Modulation: Azepine-fused thieno[2,3-d]pyrimidin-4(3H)-ones () increase melanin synthesis in B16 cells by 40–60%, suggesting that ring fusion and substituent bulk critically influence activity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with specific substitutions that influence its biological activity. The structural formula is represented as follows:
This structure contributes to its interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of the 3-bromophenyl and methylsulfanyl groups using specific reagents and catalysts.
Antimicrobial Activity
Recent studies have demonstrated the compound's antimicrobial properties. It exhibits potent inhibitory effects against various bacterial strains, including:
- Pseudomonas aeruginosa
- Escherichia coli
In vitro assays revealed a minimum inhibitory concentration (MIC) of 0.21 µM against these pathogens, indicating strong antimicrobial potential .
Antifungal Activity
The compound also shows antifungal activity against species such as Candida and Saccharomyces , with notable growth inhibition zones compared to controls. The structure-activity relationship (SAR) suggests that specific substitutions enhance antifungal efficacy .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary results indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
The biological effects of this compound are mediated through interactions with specific molecular targets, such as:
- DNA gyrase : The compound binds effectively to DNA gyrase, which is crucial for bacterial DNA replication.
- Aurora kinase : Inhibition of aurora kinase activity has been observed, suggesting potential applications in cancer therapy .
Molecular docking studies have illustrated the binding interactions within the active sites of these enzymes, highlighting the importance of hydrogen bonding and hydrophobic interactions in mediating activity .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Data Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
